DG(16:0/18:3(6Z, 9Z, 12Z)/0:0), also known as diacylglycerol(34:3) or DAG(16:0/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is primarily located in the membrane (predicted from logP) and cytoplasm. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(16:0/18:3(6Z, 9Z, 12Z)) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) and myristoleoyl-CoA can be converted into TG(16:0/18:3(6Z, 9Z, 12Z)/14:1(9Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(16:0/18:3(6Z, 9Z, 12Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) and palmityl-CoA can be converted into TG(16:0/18:3(6Z, 9Z, 12Z)/16:0); which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(16:0/18:3(6Z, 9Z, 12Z)) through the action of the enzyme phosphatidate phosphatase. Finally, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) and palmitoleyl-CoA can be converted into TG(16:0/18:3(6Z, 9Z, 12Z)/16:1(9Z)); which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(16:0/18:3(6Z, 9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/18:3(6Z, 9Z, 12Z)) pathway. DG(16:0/18:3(6Z, 9Z, 12Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/18:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:3(6Z, 9Z, 12Z)/16:0) pathway.
DG(16:0/18:3(6Z,9Z,12Z)/0:0) is a diglyceride.